2-(Tert-butoxy)-5-(methylsulfanyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butoxy)-5-(methylsulfanyl)phenol is an organic compound that features a tert-butoxy group and a methylsulfanyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of phenol with tert-butyl 2,2,2-trichloroacetimidate in the presence of a noncoordinating acid-base catalyst such as bis(trifluoromethane)sulfonimide and 2,6-lutidine . This method allows for the selective tert-butylation of phenols under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)-5-(methylsulfanyl)phenol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenol group can be reduced to form corresponding alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as KMnO₄ or OsO₄ can be used for oxidation reactions.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ are commonly used.
Substitution: Substitution reactions may involve reagents like SOCl₂ or various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(Tert-butoxy)-5-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the phenol site.
Biology: Potential use in the development of bioactive molecules due to its unique functional groups.
Medicine: May serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(tert-butoxy)-5-(methylsulfanyl)phenol involves its ability to undergo various chemical transformations. The tert-butoxy group provides steric hindrance, protecting the phenol group from unwanted reactions, while the methylsulfanyl group can participate in redox reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ethers: Similar in having a tert-butyl group attached to an oxygen atom.
Methylsulfanyl phenols: Compounds with a methylsulfanyl group attached to a phenol ring.
Uniqueness
2-(Tert-butoxy)-5-(methylsulfanyl)phenol is unique due to the combination of both tert-butoxy and methylsulfanyl groups on the same phenol ring. This dual functionality provides enhanced stability and reactivity, making it valuable in various synthetic applications .
Properties
Molecular Formula |
C11H16O2S |
---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-5-methylsulfanylphenol |
InChI |
InChI=1S/C11H16O2S/c1-11(2,3)13-10-6-5-8(14-4)7-9(10)12/h5-7,12H,1-4H3 |
InChI Key |
AQZDWIKKWITHNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)SC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.